molecular formula C22H16F6N4O2 B11941173 1,1'-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) CAS No. 304509-90-8

1,1'-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)

Cat. No.: B11941173
CAS No.: 304509-90-8
M. Wt: 482.4 g/mol
InChI Key: CCXXIGJVJZBRKN-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is a chemical compound with the molecular formula C22H16F6N4O2 and a molecular weight of 482.389 g/mol . This compound is known for its unique structure, which includes two trifluoromethylphenyl groups attached to a central phenylene bis(urea) core. It is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Under acidic or basic conditions, the urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its ability to form hydrogen bonds with various substrates. This property allows it to stabilize transition states and activate substrates in chemical reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a potent catalyst in certain organic transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

304509-90-8

Molecular Formula

C22H16F6N4O2

Molecular Weight

482.4 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea

InChI

InChI=1S/C22H16F6N4O2/c23-21(24,25)13-4-1-6-15(10-13)29-19(33)31-17-8-3-9-18(12-17)32-20(34)30-16-7-2-5-14(11-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34)

InChI Key

CCXXIGJVJZBRKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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